Ambrisentan-d10 - 1046116-27-1

Ambrisentan-d10

Catalog Number: EVT-1462659
CAS Number: 1046116-27-1
Molecular Formula: C22H22N2O4
Molecular Weight: 388.489
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ambrisentan is a potent, orally active, endothelin receptor antagonist, specifically targeting the endothelin A receptor. [] It's classified as a pyrimidine-based endothelin receptor antagonist. [] In scientific research, Ambrisentan is often used to investigate the role of endothelin in various physiological and pathological processes, including pulmonary hypertension, renal injury, and sickle cell disease.

Ambrisentan

Compound Description: Ambrisentan is a potent, orally active, selective endothelin type A receptor antagonist. [] It is used to treat pulmonary arterial hypertension (PAH) by blocking the binding of endothelin-1 (ET-1) to the ETA receptor, thereby inhibiting vasoconstriction and proliferation of pulmonary artery smooth muscle cells. [] This mechanism helps to lower pulmonary arterial pressure and improve symptoms such as shortness of breath and exercise intolerance. []

Bosentan

Compound Description: Bosentan is a dual endothelin receptor antagonist, targeting both endothelin type A and B receptors (ETA and ETB). [] Similar to Ambrisentan, it is used for the treatment of pulmonary arterial hypertension (PAH), but its mechanism of action involves blocking both ETA and ETB receptors, thereby inhibiting the effects of endothelin-1 (ET-1) on both vasoconstriction and vascular remodeling. []

Relevance: Bosentan and Ambrisentan share a similar mechanism of action in treating PAH, both acting as endothelin receptor antagonists. [] They likely possess structural similarities, particularly in the pharmacophores responsible for binding to endothelin receptors. Therefore, Bosentan serves as a relevant comparative compound in understanding the structure-activity relationships and potential advantages of "Ambrisentan-d10" within the context of PAH treatment.

Macitentan

Compound Description: Macitentan is a novel endothelin receptor antagonist (ERA) that demonstrates efficacy in improving time to clinical worsening in patients with pulmonary arterial hypertension (PAH) and reducing PAH-related hospitalization rates compared to placebo. [] It is the first ERA to demonstrate efficacy for both morbidity and mortality in PAH patients. []

Relevance: Macitentan, as a recently approved ERA, shares a similar therapeutic target with Ambrisentan in the treatment of PAH. [] While the specific structural features may differ, both compounds are designed to interfere with the endothelin pathway, suggesting a common pharmacophoric element. Comparing the efficacy and safety profiles of Macitentan with "Ambrisentan-d10" could provide valuable insights into the potential clinical benefits of the latter, especially considering Macitentan's established record in morbidity and mortality reduction.

Relevance: Although Tadalafil and Ambrisentan belong to different drug classes, they are often used in combination for the treatment of PAH, as their mechanisms of action complement each other in reducing pulmonary artery pressure and improving clinical outcomes. [, ] Several studies included in the provided research explore the efficacy and safety of combining Ambrisentan and Tadalafil as an upfront therapy for PAH, highlighting the synergistic potential of these drugs. [, , , ] Therefore, understanding the potential interactions and comparative efficacy of "Ambrisentan-d10" with Tadalafil in the context of PAH treatment would be highly relevant.

Sildenafil

Compound Description: Sildenafil, similar to Tadalafil, is a phosphodiesterase type 5 (PDE5) inhibitor used to treat pulmonary arterial hypertension (PAH) by promoting vasodilation in the pulmonary arteries and reducing pulmonary vascular resistance. [, ] It acts by inhibiting the degradation of cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation and ultimately contributing to a decrease in blood pressure within the pulmonary arteries. [, ]

Relevance: Sildenafil shares a similar mechanism of action with Tadalafil as a PDE5 inhibitor and is also used in PAH treatment. [, ] Comparing the efficacy and safety profiles of "Ambrisentan-d10" with both Sildenafil and Tadalafil could help establish its relative effectiveness and inform clinical decision-making in choosing the most appropriate PDE5 inhibitor for combination therapy with "Ambrisentan-d10" in PAH management.

Source and Classification

Ambrisentan-d10 is derived from ambrisentan, which itself is synthesized from various chemical precursors through multi-step synthetic pathways. The classification of ambrisentan-d10 falls under small molecule pharmaceuticals, particularly within the category of cardiovascular agents due to its application in managing pulmonary arterial hypertension.

Synthesis Analysis

The synthesis of ambrisentan-d10 involves several key steps, often starting from benzophenone. The process typically includes the following methods:

  1. Darzens Reaction: This reaction forms an epoxide intermediate from benzophenone and methyl chloroacetate.
  2. Methanolysis and Hydrolysis: These steps convert the epoxide into a racemic compound, which is then resolved using chiral amines.
  3. Key Intermediate Formation: The resolution leads to the formation of (S)-2-hydroxy-3-methoxy-3,3-diphenylpropionic acid.
  4. Final Condensation: This intermediate is reacted with 4,6-dimethyl-2-(methylsulfonyl)pyrimidine to yield ambrisentan-d10 with high purity and yield rates approaching 30% .

These synthetic routes are crucial for producing ambrisentan-d10 in a manner that ensures both efficacy and safety for clinical applications.

Molecular Structure Analysis

The molecular structure of ambrisentan-d10 retains the core framework of ambrisentan but incorporates deuterium atoms at specific positions. This modification affects its molecular weight and potentially alters its metabolic pathways.

  • Chemical Formula: C22H24D10N2O3S
  • Molecular Weight: Approximately 394.6 g/mol
  • Structural Characteristics: The compound features a phenoxy group, a sulfonamide moiety, and a pyrimidine ring, which are essential for its biological activity.

The incorporation of deuterium enhances the stability of the compound in biological systems, leading to prolonged half-life and altered pharmacodynamics.

Chemical Reactions Analysis

Ambrisentan-d10 undergoes several chemical reactions that are significant for its function as an endothelin receptor antagonist:

These reactions are critical for understanding how ambrisentan-d10 functions within biological systems.

Mechanism of Action

The mechanism of action for ambrisentan-d10 is primarily through selective antagonism of the endothelin type A receptor. This receptor plays a significant role in vasoconstriction and blood pressure regulation:

  1. Binding Affinity: Ambrisentan-d10 binds with high affinity to the endothelin type A receptor, blocking endogenous endothelin-1 from exerting its vasoconstrictive effects.
  2. Vasodilation Induction: By inhibiting this receptor, ambrisentan-d10 promotes vasodilation and reduces pulmonary arterial pressure.
  3. Clinical Implications: The enhanced pharmacokinetics due to deuteration may lead to improved patient outcomes in terms of symptom relief and quality of life .
Physical and Chemical Properties Analysis

The physical and chemical properties of ambrisentan-d10 are crucial for its formulation and therapeutic use:

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: Deuteration improves stability against hydrolysis and oxidation compared to non-deuterated forms.
  • Melting Point: The melting point is generally higher than that of non-deuterated ambrisentan due to increased intermolecular interactions.

These properties influence how the drug is formulated and administered in clinical settings.

Applications

Ambrisentan-d10 has several scientific uses:

  1. Pulmonary Arterial Hypertension Treatment: Primarily used in treating patients with pulmonary arterial hypertension, improving exercise capacity and reducing symptoms.
  2. Research Applications: Its unique properties make it suitable for pharmacokinetic studies aimed at understanding drug metabolism and efficacy.
  3. Drug Development: Ambrisentan-d10 serves as a model compound for developing other selective endothelin receptor antagonists with enhanced profiles.

The ongoing research into deuterated compounds like ambrisentan-d10 may lead to advancements in therapeutic strategies for cardiovascular diseases.

Properties

CAS Number

1046116-27-1

Product Name

Ambrisentan-d10

IUPAC Name

(2S)-2-(4,6-dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-bis(2,3,4,5,6-pentadeuteriophenyl)propanoic acid

Molecular Formula

C22H22N2O4

Molecular Weight

388.489

InChI

InChI=1S/C22H22N2O4/c1-15-14-16(2)24-21(23-15)28-19(20(25)26)22(27-3,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-14,19H,1-3H3,(H,25,26)/t19-/m1/s1/i4D,5D,6D,7D,8D,9D,10D,11D,12D,13D

InChI Key

OUJTZYPIHDYQMC-KYBYSFRQSA-N

SMILES

CC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C

Synonyms

(αS)-α-[(4,6-dimethyl-2-pyrimidinyl)oxy]-β-methoxy-β-(phenyl-2,3,4,5,6-d5)benzene-2,3,4,5,6-d5-propanoic Acid;_x000B_BSF 208075-d10; LU 208075-d10;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.